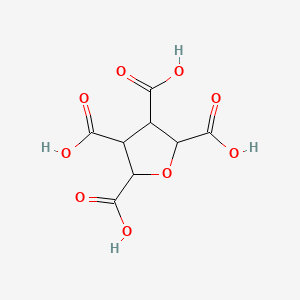
Acide tétrahydrofurane-2,3,4,5-tétracarboxylique
Vue d'ensemble
Description
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid is a chemical compound with the molecular formula C8H8O9. It is a white to almost white crystalline powder that is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its high thermal stability and is used in various scientific and industrial applications.
Applications De Recherche Scientifique
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: Employed in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials .
Mécanisme D'action
Target of Action
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid primarily targets lanthanide and uranyl ions . It has been shown to form complexes with La3+, Nd3+, Eu3+, Dy3+, Tm3+, and UO22+ .
Mode of Action
The interaction of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid with its targets involves the formation of complexes. This compound has been shown to exhibit greater sensitivity to lanthanide cation radius than complexes with the unconstrained oxydiacetic acid (ODA) and to form anomalously weak complexes with UO22+ .
Biochemical Pathways
The biochemical pathways affected by Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid are related to the complexation of lanthanide and uranyl ions . The complexation of these ions can affect various biochemical processes, including those involved in metal ion homeostasis and transport.
Pharmacokinetics
Given its chemical structure, it is likely to have low solubility in water , which could impact its bioavailability
Result of Action
The molecular and cellular effects of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid’s action are primarily related to its ability to form complexes with lanthanide and uranyl ions . These complexes can influence the behavior of these ions within cells, potentially affecting a variety of cellular processes.
Action Environment
The action of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid can be influenced by environmental factors such as pH and the presence of other ions. For instance, the formation of complexes with lanthanide and uranyl ions is likely to be dependent on the pH of the environment . Additionally, the presence of other ions could compete with the lanthanide and uranyl ions for complexation with Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid, potentially influencing its efficacy.
Analyse Biochimique
Biochemical Properties
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with enzymes and proteins that are involved in metal ion transport and storage. For instance, it can form complexes with transition metals such as copper, manganese, and cobalt, which are essential cofactors for various enzymatic reactions. The nature of these interactions involves coordination bonds between the carboxyl groups of tetrahydrofuran-2,3,4,5-tetracarboxylic acid and the metal ions, leading to the stabilization of the metal ion in a specific oxidation state .
Cellular Effects
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid influences various cellular processes by modulating the availability of metal ions within the cell. It can affect cell signaling pathways that are dependent on metal ions, such as those involving calcium and zinc. Additionally, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can impact gene expression by altering the activity of metal-dependent transcription factors. This compound also affects cellular metabolism by influencing the activity of metalloenzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of tetrahydrofuran-2,3,4,5-tetracarboxylic acid involves its ability to chelate metal ions, thereby affecting their bioavailability and activity. This compound can inhibit or activate enzymes by binding to their metal cofactors, leading to changes in enzyme activity. For example, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can inhibit the activity of metalloproteases by chelating the zinc ion in the active site, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modulating the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahydrofuran-2,3,4,5-tetracarboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that tetrahydrofuran-2,3,4,5-tetracarboxylic acid can have sustained effects on cellular function, particularly in terms of metal ion homeostasis and enzyme activity .
Dosage Effects in Animal Models
The effects of tetrahydrofuran-2,3,4,5-tetracarboxylic acid in animal models vary with different dosages. At low doses, this compound can enhance the activity of metal-dependent enzymes and improve metal ion homeostasis. At high doses, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can exhibit toxic effects, such as disrupting metal ion balance and inhibiting critical enzymatic reactions. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects occur at higher doses .
Metabolic Pathways
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid is involved in metabolic pathways that require metal ions as cofactors. It interacts with enzymes such as oxidoreductases and hydrolases, which are involved in redox reactions and hydrolysis, respectively. This compound can affect metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels. For example, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can enhance the activity of copper-dependent oxidases, thereby increasing the production of reactive oxygen species .
Transport and Distribution
Within cells and tissues, tetrahydrofuran-2,3,4,5-tetracarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. It can bind to metal ion transporters, facilitating its uptake and distribution within the cell. Additionally, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can accumulate in specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and metal ion homeostasis .
Subcellular Localization
The subcellular localization of tetrahydrofuran-2,3,4,5-tetracarboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria and the nucleus, where it can exert its effects on enzyme activity and gene expression. The localization of tetrahydrofuran-2,3,4,5-tetracarboxylic acid within these compartments is critical for its function, as it allows for the precise regulation of metal ion-dependent processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid can be synthesized through several methods. One common method involves the oxidation of tetrahydrofuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, tetrahydrofuran-2,3,4,5-tetracarboxylic acid is produced using batch reactors connected in parallel. This method allows for the efficient production of large quantities of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: It can be reduced to form tetrahydrofuran derivatives with fewer carboxyl groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state products such as tetrahydrofuran-2,3,4,5-tetracarboxylic anhydride.
Reduction: Tetrahydrofuran derivatives with fewer carboxyl groups.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups
Comparaison Avec Des Composés Similaires
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid can be compared with other similar compounds, such as oxydiacetic acid and other multicarboxylate ligands. Compared to these compounds, tetrahydrofuran-2,3,4,5-tetracarboxylic acid has a more flexible ring structure and richer coordination modes, making it more versatile in the construction of metal-organic frameworks. Similar compounds include:
- Oxydiacetic acid
- Tetrahydrofuran-2,3,4,5-tetracarboxylic anhydride
- Tetrahydrofuran-2,3,4,5-tetracarboxylic acid esters .
Propriétés
IUPAC Name |
oxolane-2,3,4,5-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOIOXZLTXNHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948994 | |
| Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26106-63-8 | |
| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26106-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026106638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26106-63-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


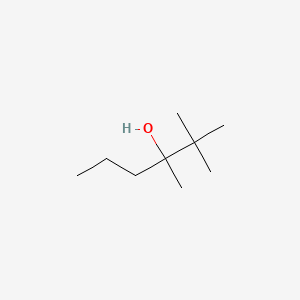
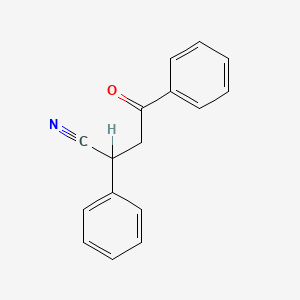
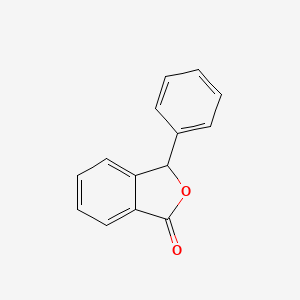
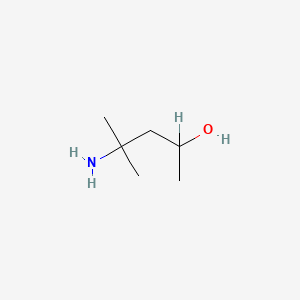
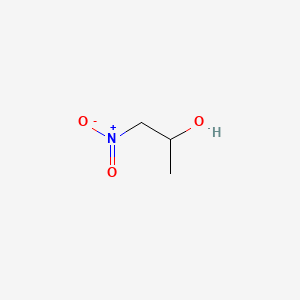
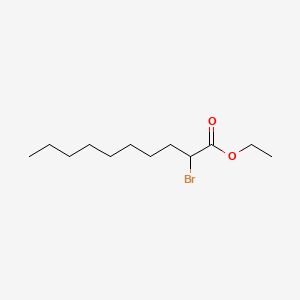
![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
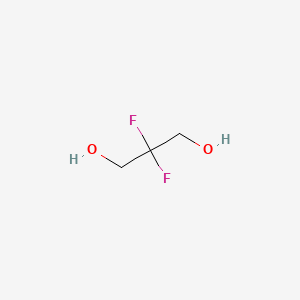
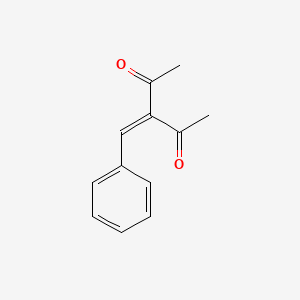
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
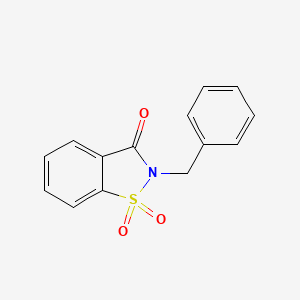
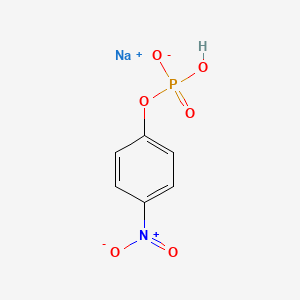
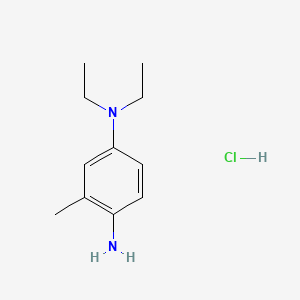
![N-[4-(octyloxy)phenyl]acetamide](/img/structure/B1295114.png)
